molecular formula Cu+2 B037683 Copper CAS No. 7440-50-8

Copper

Cat. No.: B037683
CAS No.: 7440-50-8
M. Wt: 63.55 g/mol
InChI Key: JPVYNHNXODAKFH-UHFFFAOYSA-N
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Description

Copper (Cu) is a transition metal with atomic number 29, renowned for its high electrical and thermal conductivity, malleability, and corrosion resistance. It crystallizes in a face-centered cubic structure and exhibits a distinctive reddish-orange hue . Key chemical properties include its reactivity with moist air to form green patina (basic this compound carbonate, Cu₂(OH)₂CO₃) and its dissolution in nitric acid to produce Cu²⁺ ions and nitrogen oxides . Thermodynamically, this compound and its compounds exhibit stability across a wide temperature range, with enthalpy of formation (ΔHf°) for metallic this compound at 0 kJ/mol, while this compound(I) oxide (Cu₂O) and this compound(II) oxide (CuO) have ΔHf° values of -168.6 kJ/mol and -157.3 kJ/mol, respectively . Industrially, this compound is pivotal in electrical wiring, alloy production (e.g., brass, bronze), and catalysis due to its redox versatility .

Mechanism of Action

Target of Action

Copper (Cu) is an essential trace element that plays a crucial role in various physiological processes within cells . It acts as a co-factor for many enzymes, including cytochrome c oxidase, monoamine oxidase, and superoxide dismutase . The primary intracellular targets of this compound toxicity are the iron-sulfur clusters of dehydratases .

Mode of Action

This compound is absorbed from the gut via high-affinity this compound uptake protein and likely through low-affinity this compound uptake protein and natural resistance-associated macrophage protein-2 . It is believed that this compound is reduced to the Cu1+ form prior to transport . Once inside the cell, it is bound to this compound transport protein ATOX1, which shuttles the ion to this compound transporting ATPase-1 on the golgi membrane . This compound ions are known to reduce fertility when released from this compound-containing intrauterine devices .

Biochemical Pathways

This compound participates in many biochemical pathways. It is an essential cofactor for oxidase enzymes that catalyze oxidation-reduction reactions in various metabolic pathways . These this compound-dependent enzymes, or cuproenzymes, participate in energy (ATP) production, iron metabolism, connective tissue formation, and neurotransmission . This compound is also involved in a wide spectrum of proteins, such as this compound/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 .

Pharmacokinetics (ADME Properties)

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is absorbed from the gut and transported into the blood. It arrives at the liver through the portal vein and is incorporated into hepatocytes . This compound can then be secreted into the bile or the blood via the Atox1/ATP7B/ceruloplasmin route . In the bloodstream, this micronutrient can reach peripheral tissues and is again incorporated by Ctr1 .

Result of Action

The molecular and cellular effects of this compound’s action are significant. This compound can trigger a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular this compound . Cuproptosis induces the aggregation of mitochondrial lipoylated proteins, and the loss of iron-sulfur cluster proteins . An excess of this compound ions in cells can generate free radicals and increase oxidative stress .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. This compound’s effect in water, sediment, and soil depends largely on the chemical and physical characteristics of the local environment, as well as the bioavailability of different chemical forms of this compound to organisms in the environment .

Biochemical Analysis

Biochemical Properties

Copper serves as a constituent element or enzyme cofactor that participates in many biochemical pathways . It plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems . This compound ions readily form complexes with biomolecules containing amino acid residues .

Cellular Effects

This compound can trigger a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular this compound . Cuproptosis induces the aggregation of mitochondrial lipoylated proteins, and the loss of iron-sulfur cluster proteins . In neurodegenerative diseases, the pathogenesis and progression of neurological disorders are linked to this compound homeostasis .

Molecular Mechanism

This compound metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Mammalian enterocytes take in bioavailable this compound ions from the diet in a Ctr1-dependent manner . After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood .

Temporal Effects in Laboratory Settings

This compound plays vital roles in numerous cellular processes and its imbalance can lead to oxidative stress and dysfunction . Recent research has unveiled a unique form of this compound-induced cell death, termed cuproptosis, which differs from known cell death mechanisms .

Dosage Effects in Animal Models

Chronic this compound toxicity has been shown to cause hepatotoxicity and liver cirrhosis as observed in Wilson’s disease . Substantial evidence accrued over time have shown considerable increase in animal studies demonstrating Alzheimer’s disease like pathology due to chronic this compound-intoxication under certain conditions .

Metabolic Pathways

This compound is involved in important biochemical processes, such as homeostasis, iron transport, respiration, and metabolism, as a result of its redox abilities in the biological environment . It is involved in the formation of hemoglobin, melanin, myelin, and thyroxine and are constituents of enzymes such as lysyl oxidaze, ceruloplasmin, superoxide dismutase, and cytochrome c-oxidase .

Subcellular Localization

This compound ions have been found in cell walls, plasmodesmata, and within the nuclei and chloroplasts . In peripheral tissue cells, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .

Biological Activity

Copper (Cu) is a transition metal that plays a crucial role in various biological processes. Its unique chemical properties, such as its ability to exist in multiple oxidation states and form complexes with various ligands, make it an essential element in biochemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by case studies and data tables.

This compound is an essential trace element in human physiology, involved in numerous enzymatic reactions. It acts as a cofactor for enzymes such as cytochrome c oxidase, superoxide dismutase (SOD), and lysyl oxidase, which are vital for energy production, antioxidant defense, and connective tissue formation, respectively . The average daily requirement of this compound is about 0.9 mg for adults, with dietary sources including shellfish, nuts, seeds, and whole grains.

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens. Studies have shown that this compound complexes can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

This compound ions disrupt microbial cell membranes and generate reactive oxygen species (ROS), leading to oxidative stress and cell death. This mechanism has been observed in various studies where this compound complexes demonstrated lower minimum inhibitory concentrations (MIC) compared to other metal complexes.

2.2 Case Studies and Data

A comparative study of this compound complexes with azo Schiff base ligands revealed MIC values ranging from 15.62 to 62.5 mM/mL against pathogens like Staphylococcus aureus and Escherichia coli. In contrast, zinc complexes showed significantly higher MIC values .

Pathogen This compound Complex MIC (mM/mL) Zinc Complex MIC (mM/mL)
Staphylococcus aureus15.6262.5
Escherichia coli31.25125
Klebsiella pneumoniae62.5250

3. Antioxidant Activity

This compound complexes have also been recognized for their antioxidant properties. They can scavenge free radicals and inhibit lipid peroxidation.

3.1 Research Findings

Research indicates that this compound(II) complexes exhibit high reducing power and significant DPPH radical scavenging activity . The antioxidant activity of these complexes is often attributed to their ability to reduce Cu(II) to Cu(I), which can then participate in redox reactions that neutralize free radicals.

This compound Complex DPPH Scavenging Activity (%) Lipid Peroxidation Inhibition (%)
Complex A8575
Complex B9080

4. Anticancer Potential

Recent studies have highlighted the potential of this compound(II) complexes as anticancer agents. They target cellular components such as DNA and mitochondria, inducing apoptosis in cancer cells.

This compound complexes can disrupt mitochondrial function, leading to the release of apoptotic factors and subsequent cell death . They also interact with DNA, promoting oxidative damage that can inhibit cancer cell proliferation.

4.2 Case Studies

In vitro studies demonstrated that this compound(II) NSAID complexes exhibited significant cytotoxicity against various cancer cell lines compared to standard chemotherapeutics .

Cancer Cell Line This compound Complex IC50 (µM) Standard Drug IC50 (µM)
HeLa1225
MCF-71020
A5491530

5. Conclusion

This compound is a biologically active metal with significant antimicrobial, antioxidant, and anticancer properties. Its ability to form various complexes enhances its biological activity, making it a subject of extensive research in medicinal chemistry. Future studies should focus on optimizing this compound-based compounds for clinical applications while ensuring safety and efficacy.

Scientific Research Applications

Antimicrobial Applications

Copper has long been recognized for its antimicrobial properties , making it a valuable material in healthcare settings. Its effectiveness against bacteria, viruses, and fungi is attributed to its ability to disrupt microbial cell membranes and induce oxidative stress.

Key Findings:

  • Healthcare Settings : this compound surfaces significantly reduce healthcare-associated infections (HAIs). Studies indicate that this compound alloy surfaces can lower the incidence of hand-transmitted infections in hospitals by up to 58% .
  • Wound Healing : this compound is incorporated into wound dressings due to its ability to promote healing and prevent infections. Research shows that this compound-infused dressings can enhance the healing process by reducing bacterial colonization .
  • COVID-19 Response : The SARS-CoV-2 virus has been shown to have a shorter viability on this compound surfaces compared to other materials. This compound nanoparticles are being researched for use in personal protective equipment (PPE) to provide additional antimicrobial protection against COVID-19 .

Medical Applications

This compound's biocompatibility and antimicrobial properties make it suitable for various medical applications:

ApplicationDescription
Medical Devices Used in surgical instruments and implants due to its antimicrobial properties .
Wound Dressings This compound-infused dressings help prevent infections and promote faster healing .
Intrauterine Devices This compound IUDs are effective contraceptives that also exhibit antimicrobial properties .

Electronics and Energy Production

This compound's excellent electrical conductivity makes it indispensable in the electronics industry. It is used extensively in wiring, circuit boards, and electronic components.

Key Applications:

  • Electrical Wiring : this compound is the preferred material for electrical wiring due to its high conductivity and durability.
  • Renewable Energy : In solar panels and wind turbines, this compound plays a critical role in energy transmission and efficiency. Its use in electric vehicles is also increasing as manufacturers seek materials that enhance performance while reducing weight .

Environmental Applications

This compound's antimicrobial properties extend to environmental management, particularly in water treatment processes.

Water Treatment:

  • Drinking Water Systems : this compound pipes are effective in reducing bacterial contamination in drinking water systems. The American Environmental Protection Agency recognizes this compound as the first metallic antimicrobial agent .
  • Public Spaces : The use of this compound surfaces in public areas can help mitigate the spread of pathogens, particularly in high-touch environments like schools and hospitals.

Case Studies

  • Hospital Study on this compound Surfaces : A study conducted at Reims University Hospital demonstrated that implementing this compound alloy surfaces reduced HAIs significantly over a one-year period. The research highlighted the potential for integrating this compound into hospital design to improve patient safety .
  • This compound Nanoparticles in Wound Care : Research published in ChemSci Advances explored the efficacy of this compound nanoparticles embedded in alginate fibers for wound dressings. The study found that these dressings exhibited strong antibacterial activity against common pathogens like E. coli and Staphylococcus aureus. .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of copper critical for experimental design in materials science?

  • Methodological Answer: Prioritize measuring thermal conductivity (e.g., via laser flash analysis), electrical resistivity (four-point probe method), and corrosion resistance (electrochemical impedance spectroscopy). Ensure purity characterization using X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to account for alloying effects .

Q. How can researchers mitigate interference from this compound oxides in spectroscopic analysis?

  • Methodological Answer: Employ argon or nitrogen gloveboxes during sample preparation to prevent oxidation. Use X-ray photoelectron spectroscopy (XPS) to quantify oxide layers and reduce artifacts in UV-Vis or FTIR spectra. Pre-treatment with dilute acids (e.g., HCl) can remove surface oxides, but validate with control experiments .

Q. What standardized protocols exist for quantifying this compound ion release in aqueous environments?

  • Methodological Answer: Follow ASTM D1688-21 for atomic absorption spectroscopy (AAS) or EPA Method 200.8 for ICP-MS. Account for pH, temperature, and ionic strength variations by calibrating with matrix-matched standards. Include kinetic studies (e.g., 24-hour to 30-day sampling) to model long-term release .

Q. Which in vitro models are optimal for assessing this compound’s cytotoxicity in biomedical research?

  • Methodological Answer: Use human cell lines (e.g., HepG2 for hepatic toxicity or SH-SY5Y for neurotoxicity) with MTT assays for viability. Include chelating agents (e.g., EDTA) as controls to distinguish this compound-specific effects. Validate results with live/dead staining and reactive oxygen species (ROS) detection kits .

Q. How should researchers design experiments to study this compound’s role in enzymatic catalysis?

  • Methodological Answer: Employ stopped-flow spectrophotometry to monitor reaction kinetics in this compound-dependent enzymes (e.g., cytochrome c oxidase). Use site-directed mutagenesis to isolate this compound-binding sites and compare activity with/without this compound supplementation via ICP-MS validation .

Advanced Research Questions

Q. How can contradictions in this compound’s antimicrobial efficacy across studies be resolved?

  • Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., bacterial strain variability, biofilm formation). Use standardized broth microdilution assays (CLSI guidelines) and surface topography analysis (AFM) to correlate efficacy with this compound surface roughness and oxidation states .

Q. What statistical models are effective for optimizing this compound nanoparticle synthesis parameters?

  • Methodological Answer: Apply response surface methodology (RSM) with central composite design (CCD) to optimize variables like pH, reducing agent concentration, and reaction time. Validate with TEM for size distribution and UV-Vis for plasmon resonance consistency .

Q. How can mechanistic studies differentiate between this compound’s pro-oxidant and antioxidant effects?

  • Methodological Answer: Use electron paramagnetic resonance (EPR) to detect free radical generation (e.g., hydroxyl radicals) in Fenton-like reactions. Pair with glutathione depletion assays and transcriptomic analysis (RNA-seq) of antioxidant genes (e.g., SOD1) to map dose-dependent dual roles .

Q. What methodologies address spatial heterogeneity in this compound distribution in environmental samples?

  • Methodological Answer: Combine laser ablation ICP-MS for micron-scale mapping with synchrotron-based XANES to speciate this compound (e.g., Cu⁰ vs. Cu²⁺). Use geostatistical models (kriging) to interpolate data and identify hotspots in soil or sediment cores .

Q. How do researchers reconcile discrepancies in this compound’s regulatory thresholds across toxicological studies?

  • Methodological Answer: Perform species-specific physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences. Cross-validate with NOAEL/LOAEL data from OECD Guideline 420 tests and human biomonitoring studies (e.g., urinary this compound levels) .

Q. Methodological Notes

  • Data Triangulation : Always cross-validate findings using multiple techniques (e.g., ICP-MS + XPS for this compound quantification) to address instrumental biases .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting and obtain ethics committee approval for this compound dosing protocols .
  • Open Science : Share raw datasets (e.g., adsorption isotherms, toxicity curves) via repositories like Zenodo to enhance reproducibility .

Comparison with Similar Compounds

Copper(I) Oxide (Cu₂O) vs. This compound(II) Oxide (CuO)

  • Structural Differences: Cu₂O adopts a cubic crystal structure with this compound in +1 oxidation state, while CuO has a monoclinic structure with this compound in +2 oxidation state .
  • Thermodynamic Stability :
    CuO is more stable at higher temperatures, decomposing to Cu₂O and O₂ above 1,100°C. At 298 K, CuO has a Gibbs energy of formation (ΔGf°) of -129.7 kJ/mol compared to Cu₂O’s -146.0 kJ/mol .
  • Applications :
    Cu₂O is used in photovoltaic cells and antifouling paints, whereas CuO serves as a catalyst in oxidation reactions and a precursor for superconductors .

This compound Sulfide (CuS) vs. This compound Oxides

  • Composition and Conductivity :
    CuS is a semiconductor with mixed valence states (Cu⁺ and Cu²⁺), contrasting with the insulating CuO. Its layered structure enables applications in lithium-ion batteries and hydrogen evolution reactions .
  • Catalytic Performance: CuS nanoparticles exhibit superior catalytic activity in electrochemical sensors (e.g., 95% efficiency in CO₂ reduction) compared to CuO (70–80% efficiency) due to enhanced surface area and redox sites .

This compound Complexes vs. Cobalt Complexes

  • Antimicrobial Activity :
    this compound(II) thiosemicarbazone complexes show 50–70% microbial inhibition, outperforming cobalt(II) analogs (30–40%) due to stronger DNA binding and redox activity .
  • Structural Flexibility :
    Cobalt complexes often exhibit higher ligand substitution rates, whereas this compound complexes maintain stability in aqueous environments, making them preferable for biomedical applications .

Data Tables

Table 1: Thermodynamic Properties of this compound Compounds at 298 K

Compound ΔHf° (kJ/mol) ΔGf° (kJ/mol) Entropy (J/mol·K)
Cu (metal) 0.0 0.0 33.2
Cu₂O -168.6 -146.0 93.1
CuO -157.3 -129.7 42.6
CuS -53.1 -53.9 66.5

Table 2: Structural and Catalytic Performance of this compound Compounds

Compound Crystal System Surface Roughness (nm) Catalytic Efficiency (%)
Cu Cubic 12.3 ± 1.5 N/A
CuO Monoclinic 8.7 ± 0.9 78
CuS Hexagonal 5.2 ± 0.3 95

Research Findings

  • Electrochemical Applications: this compound-carbon multilayers achieve 98% current efficiency in CO₂-to-methanol conversion, attributed to synergistic interfacial electron transfer .
  • Anticancer Potential: Water-soluble this compound(I) complexes demonstrate IC₅₀ values of 2–5 µM against leukemia cells, leveraging reactive oxygen species (ROS) generation .
  • Environmental Remediation : Cu₂O-coated electrodes reduce heavy metal ions (e.g., Pb²⁺) by 90% within 30 minutes, outperforming pure this compound electrodes (60%) .

Properties

Key on ui mechanism of action

Copper is absorbed from the gut via high affinity copper uptake protein and likely through low affinity copper uptake protein and natural resistance-associated macrophage protein-2. It is believed that copper is reduced to the Cu1+ form prior to transport. Once inside the enterocyte, it is bound to copper transport protein ATOX1 which shuttles the ion to copper transporting ATPase-1 on the golgi membrane which take up copper into the golgi apparatus. Once copper has been secreted by enterocytes into the systemic circulation it remain largely bound by ceruloplasmin (65-90%), albumin (18%), and alpha 2-macroglobulin (12%). Copper is an essential element in the body and is incorporated into many oxidase enzymes as a cofactor. It is also a component of zinc/copper super oxide dismutase, giving it an anti-oxidant role. Copper defiency occurs in Occipital Horn Syndrome and Menke's disease both of which are associated with impaired development of connective tissue due to the lack of copper to act as a cofactor in protein-lysine-6-oxidase. Menke's disease is also associated with progressive neurological impairment leading to death in infancy. The precise mechanisms of the effects of copper deficiency are vague due to the wide range of enzymes which use the ion as a cofactor. Copper appears to reduce the viabilty and motility of spermatozoa. This reduces the likelihood of fertilization with a copper IUD, producing copper's contraceptive effect. The exact mechanism of copper's effect on sperm are unknown.
The reason for the less severe reaction when the foreign body is at a distance from the retina has been proposed to be ... that near the retina & its blood vessels there is greater oxygen tension than at a distance, which causes metallic copper to oxidize to toxic copper compounds more rapidly close to or in contact with the retina than at a distance. Furthermore, the abscess formation that is characteristic of copper undergoing oxidation close to the retina & choroiod can be attributed to attraction of polymorphonuclear leukocytes from these nearby vascular tissues, which become heavily infiltrated. Liquefaction & disorganization of the vitreous body has been explained on the basis of copper catalysis of oxidation of ascorbic acid, leading to depolymerization of the hyaluronic acid of the vitreous humor. Changes in protein & hexosamine content have also been related to decrease in viscosity of the vitreous humor. Increased content of amino acids in the vitreous humor has been consistent with proteolysis of the vitreous body, but decreased concentration in the aqueous humor has suggested suppression of secretion of amino acids by the ciliary body under the influence of copper.

CAS No.

7440-50-8

Molecular Formula

Cu+2

Molecular Weight

63.55 g/mol

IUPAC Name

copper(2+)

InChI

InChI=1S/Cu/q+2

InChI Key

JPVYNHNXODAKFH-UHFFFAOYSA-N

impurities

/In electrolytic copper/ the highest level of impurities other than oxygen are found only to the extent of 15-30 ppm. Up to 0.05% oxygen is present in the form of copper(I) oxide.
Average impurity levels: Antimony, 3.41 ppm;  arsenic, 1.39 ppm;  bismuth, 0.36 ppm;  iron, 6.07 ppm;  lead, 4.08 ppm;  oxygen 327.25 ppm;  nickel, 3.41 ppm;  selenium, 1.10 ppm;  silver, 11.19 ppm;  sulfur, 10.00 ppm;  tellurium, 1.16 ppm;  tin, 1.63 ppm.

SMILES

[Cu]

Canonical SMILES

[Cu+2]

boiling_point

4703 °F at 760 mmHg (NIOSH, 2024)
2595 °C
4703 °F

Color/Form

Reddish, lustrous, ductile, malleable metal
Red metal;  cubic

density

8.94 (NIOSH, 2024) - Denser than water;  will sink
8.94
Relative density (water = 1): 8.9

melting_point

1083 °C

Key on ui other cas no.

7440-50-8
7440-50-8 (copper);  1317-38-0 (copper oxide)

physical_description

Solid

Pictograms

Acute Toxic; Irritant; Environmental Hazard

shelf_life

BECOMES DULL WHEN EXPOSED TO AIR. IN MOIST AIR GRADUALLY BECOMES COATED WITH GREEN BASIC CARBONATE.

solubility

Insoluble (NIOSH, 2024)
8.96g/mL
Slightly sol in dilute acid
Slowly soluble in ammonia water
Solubility in water: none
Insoluble

Synonyms

GRAPHIMET CU-5; C.I. 77400; COPPER IN GRAPHITE; COPPER, NATURAL; COPPER, OIL BASED STANDARD SOLUTION; COPPER METALLO-ORGANIC STANDARD; COPPER LOW RANGE; COPPER METAL

vapor_pressure

0 mmHg (approx) (NIOSH, 2024)
1 mm Hg @ 1628 °C
0 mmHg (approx)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In another example of a preferred embodiment of the process, a sodium chlorate solution is added in small increments to a mixture of the other components, including copper oxide, which has been previously mixed and heated to reaction temperature (99°-101° C.). The acid concentration in the mixture is about 5 equivalents of acid per liter. The total chlorate addition will provide a chlorate molar excess of about 18% relative to the quinoline present. An exotherm becomes apparent after 6-8% of the chlorate has been added, and soon thereafter a suspension of copper quinolinate develops. Total chlorate addition is completed in 2-4 hours with total reaction time of 10-12 hours. The product, crude copper salt of pyridine-2,3-dicarboxylic acid, is isolated by filtration.
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pyridine-2,3-dicarboxylic acid

Synthesis routes and methods II

Procedure details

A copper containing solution was prepared by mixing and reacting copper acetate with a stoichiometric excess of 2-ethylhexanoic acid to form copper di(2-ethylhexanoate). This solution contained 6.36 percent by weight copper, based on total weight.
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Synthesis routes and methods III

Procedure details

A copper formate/citric acid solution was prepared by combining 3 ml of a saturated copper formate/water solution with 1 ml of a two percent by weight solution of citric acid and water. The solution was applied to a polyimide substrate and exposed to a Nd:YAG laser in the manner described above to produce copper lines having a cross-section of about 20 μm in width 5 μm in height. These copper lines were of comparable quality to the ones mentioned in the examples above.
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polyimide
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copper formate citric acid
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Synthesis routes and methods IV

Procedure details

An aminobenzene is produced by reacting a chlorobenzene with ammonia in the presence of a copper type catalyst, namely by reacting ammonia with 3,5-diaminochlorobenzene to produce 1,3,5-triaminobenzene at a temperature of 150° to 250° C. at a molar ratio of ammonia of 2 to 10 to 3,5-diaminochlorobenzene in the presence of a copper compound catalyst.
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1,3,5-triaminobenzene
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ammonia
Name
3,5-diaminochlorobenzene
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copper

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.